molecular formula C12H22N2O2 B1412857 Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 1438241-27-0

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate

Cat. No.: B1412857
CAS No.: 1438241-27-0
M. Wt: 226.32 g/mol
InChI Key: TUBKTTUXJKGATN-UHFFFAOYSA-N
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Description

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a derivative of octahydrocyclopenta[b]pyrrole, featuring an amino group and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the cyclization of a suitable precursor to form the octahydrocyclopenta[b]pyrrole core. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKTTUXJKGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125175
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438241-27-0
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
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